molecular formula C23H24BrN5O B3413309 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946211-74-1

2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B3413309
CAS No.: 946211-74-1
M. Wt: 466.4 g/mol
InChI Key: DFBIPRWRIAROKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine-based compound featuring a piperazine ring substituted with a 3-bromobenzoyl group at the 4-position and a 4-methylphenylamine moiety at the 4-amine position. The pyrimidine core is further substituted with a methyl group at the 6-position. Its design aligns with trends in medicinal chemistry where pyrimidine and piperazine motifs are leveraged for their ability to engage with diverse biological targets through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

(3-bromophenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN5O/c1-16-6-8-20(9-7-16)26-21-14-17(2)25-23(27-21)29-12-10-28(11-13-29)22(30)18-4-3-5-19(24)15-18/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBIPRWRIAROKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is believed to be specific receptors or enzymes involved in cellular signaling pathways. Given its structure, it may interact with G-protein coupled receptors (GPCRs) or kinases, which play crucial roles in various physiological processes .

Mode of Action

This compound likely binds to its target receptors or enzymes through its piperazine and pyrimidine moieties. The interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes in the target protein. These changes can either activate or inhibit the target’s function, depending on the nature of the interaction .

Biochemical Pathways

Upon binding to its target, the compound may influence several downstream signaling pathways. For instance, if it targets a kinase, it could modulate phosphorylation cascades that regulate cell growth, differentiation, or apoptosis. Alternatively, if it interacts with a GPCR, it could affect cyclic AMP (cAMP) levels, influencing cellular responses such as metabolism, gene expression, and ion channel activity .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability. The presence of lipophilic groups suggests good membrane permeability, facilitating absorption. Metabolism likely occurs in the liver via cytochrome P450 enzymes, leading to various metabolites. Excretion is expected to be primarily renal .

Result of Action

At the molecular level, the compound’s action results in altered activity of its target proteins, leading to changes in cellular functions. This can manifest as inhibition of cell proliferation, induction of apoptosis, or modulation of metabolic pathways. At the cellular level, these effects can translate into therapeutic outcomes such as reduced tumor growth or improved metabolic control .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For instance, extreme pH levels might affect its ionization state, altering its binding affinity to the target. Similarly, high temperatures could lead to degradation, reducing its effectiveness. The presence of competing substrates or inhibitors can also modulate its action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several analogues documented in the evidence, differing primarily in the substituents on the piperazine ring and the pyrimidine core. Key comparisons include:

Compound Name / ID Piperazine Substituent Pyrimidine Substituents Molecular Weight logP Key References
Target Compound 3-Bromobenzoyl 6-methyl, N-(4-methylphenyl) Not Reported ~5.7* -
G868-1153 4-Ethylbenzenesulfonyl 6-methyl, N-(4-methylphenyl) 451.59 5.7373
G868-1140 4-Methoxybenzenesulfonyl 6-methyl, N-(4-methylphenyl) 453.56 Not Reported
2s 3,5-Dimethylpyrazole 6-methyl, N-(4-CF3-phenyl) 332.11† Not Reported
73029-80-8 3,5-Dimethylpyrazole 6-methyl, N-(4-methylphenyl) 293.37 Not Reported

*Estimated based on G868-1153’s logP due to structural similarity.
†HR-MS (ESI-qTOF) reported as [M+H]+.

Key Observations:

  • Piperazine Modifications: Substitution with sulfonyl groups (e.g., G868-1153, G868-1140) increases molecular weight and hydrophobicity compared to the target compound’s bromobenzoyl group. Sulfonyl derivatives may enhance metabolic stability but reduce cell permeability due to higher polar surface area .
  • Pyrimidine Substituents: The 6-methyl group is conserved across analogues, suggesting its role in steric stabilization. The N-aryl group (e.g., 4-methylphenyl in the target compound vs. 4-CF3-phenyl in 2s ) influences electronic properties and target affinity.

Pharmacological and Physicochemical Profiles

  • logP and Solubility: The target compound’s estimated logP (~5.7) aligns with G868-1153 (5.7373), suggesting moderate-to-high lipophilicity. This may favor blood-brain barrier penetration but limit aqueous solubility .
  • Thermodynamic Stability: Piperazine sulfonyl derivatives (e.g., G868-1140) exhibit higher melting points (e.g., 192–291°C in oxazolo[4,5-d]pyrimidines ), whereas bromobenzoyl-substituted compounds may show lower thermal stability due to bulky aromatic groups.

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitutions: Bromobenzoyl vs. In contrast, sulfonyl groups (e.g., G868-1153) introduce strong electron-withdrawing effects, which may alter binding kinetics . Methoxy vs. Ethyl Substituents: G868-1140’s 4-methoxybenzenesulfonyl group enhances polarity compared to G868-1153’s ethylbenzenesulfonyl, impacting solubility and target selectivity .
  • Pyrimidine Modifications: 6-Methyl Group: Conserved across analogues, likely critical for maintaining planar geometry and preventing undesired metabolic oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.